N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Description
N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C30H37N5O4 and its molecular weight is 531.657. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of various synthetic and characterization studies to understand its structural and physicochemical properties. For example, the synthesis of related N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has been performed, which involved characterization by NMR, IR spectroscopy, and mass spectrometry, alongside single crystal X-ray studies for conformational analysis (Zablotskaya et al., 2013).
Biological and Pharmacological Activity
Research has explored the compound's potential in various biological and pharmacological applications:
Psychotropic, Anti-inflammatory, and Cytotoxic Effects
Some derivatives have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These activities are correlated with the compound's structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).Antitumor Activity
Certain 3-benzyl-4(3H)quinazolinone analogues, related to the compound, have been synthesized and shown remarkable broad-spectrum antitumor activity. Molecular docking methodologies suggested their mode of action could be similar to known inhibitors, targeting ATP binding sites of specific kinases (Al-Suwaidan et al., 2016).Anticonvulsant Properties
The compound's derivatives have been evaluated as potential hybrid anticonvulsant agents, showing broad spectra of activity across various preclinical seizure models. The safety profiles of these derivatives were also compared with clinically relevant antiepileptic drugs (Kamiński et al., 2015).Chemical Probes for ADP-Ribosylation
Variants of the compound have been used as chemical probes to study ADP-ribosylation, offering insights into the selectivity and potency of inhibitors for specific ADP-ribosyltransferases. These studies assist in understanding the compound's interaction with biological molecules and the effects of structural modifications (Lindgren et al., 2013).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O4/c36-27(31-24-14-17-33(18-15-24)20-22-8-2-1-3-9-22)16-19-34-29(38)25-12-6-7-13-26(25)35(30(34)39)21-28(37)32-23-10-4-5-11-23/h1-3,6-9,12-13,23-24H,4-5,10-11,14-21H2,(H,31,36)(H,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPLSDQXJJICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide |
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